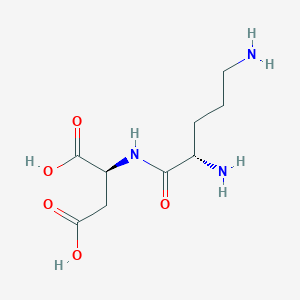

L-Aspartic acid, N-L-ornithyl-

CAS No.: 7327-72-2

Cat. No.: VC3731189

Molecular Formula: C9H17N3O5

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7327-72-2 |

|---|---|

| Molecular Formula | C9H17N3O5 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 |

| Standard InChI Key | KCOLRAYANGZVFU-WDSKDSINSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN |

| SMILES | C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN |

| Canonical SMILES | C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN |

Introduction

Biochemistry and Metabolism

Absorption and Distribution

Following administration, L-Aspartic acid, N-L-ornithyl- dissociates into L-ornithine and L-aspartate, which are absorbed via active transport mechanisms . The pharmacokinetic profile of these amino acids has been well-characterized. After intravenous administration, L-ornithine levels in the bloodstream peak rapidly and follow a biphasic elimination pattern, consisting of a fast distribution phase with a half-life of 15-25 minutes, followed by a slower elimination phase with a half-life of 120-150 minutes.

Metabolic Pathways

The metabolic fates of the constituent amino acids follow distinct but interconnected pathways:

L-ornithine serves as:

-

An intermediary in the urea cycle within periportal hepatocytes in the liver

-

An activator of carbamoyl phosphate synthetase, a key enzyme in ammonia detoxification

-

A substrate for transamination to glutamate via glutamine synthetase

L-aspartate participates in:

-

Transamination reactions to form glutamate, similar to L-ornithine

-

The malate-aspartate shuttle, which is crucial for transporting reducing equivalents across the mitochondrial membrane

-

Nucleotide synthesis, providing one nitrogen atom to the purine ring and three carbons and one nitrogen to pyrimidine rings

Table 1: Thermodynamic Properties of L-Aspartic Acid

| Temperature (K) | ln(K₃) (This work) | ln(K₃) (Smith) | ln(K₃) (Batchelder) |

|---|---|---|---|

| 274.15 | -24.87 | -24.42 | - |

| 285.65 | -24.13 | -23.73 | - |

| 298.15 | -23.40 | -23.03 | -22.66 |

| 310.65 | -22.74 | -22.43 | - |

| 323.15 | -22.13 | -21.90 | - |

| Thermodynamic Property | Value (kJ·mol⁻¹) |

|---|---|

| ΔᵣG°ₘ | 58.01 |

| ΔᵣH°ₘ | 41.2 |

These thermodynamic properties, particularly the dissociation constants, influence how L-aspartic acid behaves under various physiological conditions and pH levels .

Mechanisms of Action

Ammonia Detoxification

The primary mechanism of action of L-Aspartic acid, N-L-ornithyl- involves ammonia detoxification. Both L-ornithine and L-aspartate play crucial roles in the urea cycle, facilitating the conversion of ammonia into urea for excretion. This process is particularly important in conditions such as hepatic encephalopathy, where ammonia levels can reach toxic concentrations due to impaired liver function . By enhancing both periportal (urea cycle) and perivenous (glutamine synthesis) ammonia detoxification mechanisms, this compound effectively reduces blood ammonia levels, which is believed to be the primary mechanism behind its therapeutic effects in hepatic encephalopathy .

Neurotransmitter Regulation

L-aspartate is implicated in neurotransmission and contributes to various neurological functions. It participates in the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain. Disruptions in this cycle have been associated with neurological manifestations in hepatic encephalopathy and other conditions. By replenishing L-aspartate, L-Aspartic acid, N-L-ornithyl- may help normalize these neurotransmitter systems, potentially contributing to its beneficial effects on cognitive function in hepatic encephalopathy .

Cell Proliferation and Additional Effects

Beyond ammonia detoxification and neurotransmitter regulation, L-Aspartic acid, N-L-ornithyl- may have additional biological effects. L-ornithine stimulates ornithine decarboxylase, which regulates polyamine synthesis (including compounds such as spermine and spermidine) that are essential for cell growth and differentiation. Recent research suggests that this compound may also have direct hepatoprotective properties and may improve skeletal muscle function in cirrhosis, although these effects require further investigation .

Clinical Applications

Hepatic Encephalopathy Management

The primary clinical application of L-Aspartic acid, N-L-ornithyl- is in the management of hepatic encephalopathy, a common complication of cirrhosis characterized by a spectrum of neuropsychiatric abnormalities . Hepatic encephalopathy is classified as overt if it is clinically apparent or minimal if only evident through psychometric testing. Both forms are associated with significant morbidity and mortality in patients with cirrhosis .

L-Aspartic acid, N-L-ornithyl- has been used in various clinical scenarios related to hepatic encephalopathy:

-

Treatment of acute episodes of overt hepatic encephalopathy

-

Management of minimal hepatic encephalopathy to improve cognitive function

-

Prevention of hepatic encephalopathy in high-risk patients

-

Treatment of post-transjugular intrahepatic portosystemic shunt (TIPSS) hepatic encephalopathy

Formulations and Administration

L-Aspartic acid, N-L-ornithyl- is available in both intravenous and oral formulations, with different applications depending on the clinical scenario:

-

Intravenous formulation: Typically used for acute episodes of hepatic encephalopathy, with treatment durations ranging from three to 35 days (average eight days) .

-

Oral formulation: Used for longer-term management and prevention, with treatment durations ranging from seven to 180 days (average 30 days). The oral form has shown particular efficacy in minimal hepatic encephalopathy assessed by psychometric testing .

Therapeutic Efficacy

Evidence from Clinical Trials

Multiple randomized controlled trials (RCTs) have evaluated the efficacy of L-Aspartic acid, N-L-ornithyl- in various manifestations of hepatic encephalopathy. Meta-analyses of these trials generally reveal evidence of benefit across a range of clinical presentations . Consistent findings include:

-

Improvement of mental state grade in overt hepatic encephalopathy, assessed by West Haven criteria

-

Enhancement of cognitive function in minimal hepatic encephalopathy, assessed by psychometric testing

-

Consistent lowering of fasting blood ammonia levels across all trials using this endpoint

Table 2: Efficacy of L-Aspartic acid, N-L-ornithyl- for Hepatic Encephalopathy

| Outcome | All Trials | Trials at Low Risk of Bias |

|---|---|---|

| Mortality | RR 0.42, 95% CI 0.24 to 0.72; 19 trials | RR 0.47, 95% CI 0.06 to 3.58; 4 trials |

| Hepatic Encephalopathy | RR 0.70, 95% CI 0.59 to 0.83; 22 trials | RR 0.96, 95% CI 0.85 to 1.07; 1 trial |

| Serious Adverse Events | RR 0.63, 95% CI 0.45 to 0.90; 1 trial | RR 0.83, 95% CI 0.15 to 4.65; 1 trial |

This table summarizes the relative risk (RR) and 95% confidence intervals (CI) for key outcomes in trials comparing L-Aspartic acid, N-L-ornithyl- with placebo or no intervention .

Comparative Efficacy

Network meta-analyses have compared L-Aspartic acid, N-L-ornithyl- with other treatments for hepatic encephalopathy, suggesting that it appears to be comparable or potentially superior in efficacy to non-absorbable disaccharides (such as lactulose) or probiotics . These findings position L-Aspartic acid, N-L-ornithyl- as a valuable option in the therapeutic armamentarium for hepatic encephalopathy, either as monotherapy or as part of a multi-faceted approach.

Future Research Directions

Emerging Applications

Emerging evidence from single randomized controlled trials suggests potential new applications for L-Aspartic acid, N-L-ornithyl-, including:

-

Treatment of post-transjugular intrahepatic portosystemic shunt (TIPSS) hepatic encephalopathy, a specific clinical scenario with limited treatment options

-

Secondary prophylaxis of hepatic encephalopathy, potentially reducing recurrence rates in patients with previous episodes

Research Gaps and Opportunities

Despite the substantial body of evidence supporting the use of L-Aspartic acid, N-L-ornithyl- in hepatic encephalopathy, several research gaps remain:

-

The need for more high-quality, low-risk-of-bias studies to definitively establish efficacy

-

Further investigation of the hepatoprotective properties of the compound

-

Exploration of its effects on skeletal muscle function in cirrhosis

-

Optimization of dosing regimens for different clinical scenarios

-

Evaluation of long-term outcomes and cost-effectiveness

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume